(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane

Description

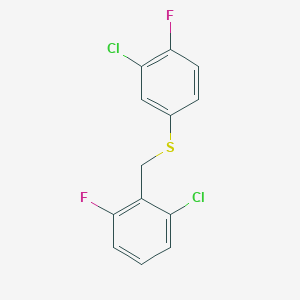

(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane is a sulfane sulfur-containing compound characterized by a central sulfur atom bonded to two aromatic moieties: a 3-chloro-4-fluorophenyl group and a 2-chloro-6-fluorobenzyl group. The sulfane sulfur (S⁰) in this molecule is labile, enabling its transfer to nucleophilic acceptors such as thiols or cyanide ions . This compound’s structure combines halogenated aromatic rings, which confer enhanced stability and lipophilicity compared to non-halogenated analogs.

Properties

IUPAC Name |

1-chloro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F2S/c14-10-2-1-3-12(16)9(10)7-18-8-4-5-13(17)11(15)6-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAGUEWSLOBBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=CC(=C(C=C2)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane typically involves the reaction of 3-chloro-4-fluorophenyl thiol with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and corrosive reagents involved.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane can undergo various chemical reactions, including:

Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane is not fully understood. it is believed to interact with various molecular targets through its chloro and fluoro substituents, which can form strong interactions with proteins and other biomolecules. The sulfane group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Sulfane Sulfur-Containing Compounds

Structural and Electronic Comparisons

The compound’s halogenated aromatic system distinguishes it from simpler sulfane sulfur derivatives. Below is a comparative analysis with structurally related compounds:

The halogen substituents in the target compound likely reduce its susceptibility to enzymatic degradation compared to allyl disulfides or thiosulfate, extending its biological half-life .

Biological Activity

The compound (3-Chloro-4-fluorophenyl)(2-chloro-6-fluorobenzyl)sulfane , with CAS number 2172855-57-9, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C13H9Cl2F2S

- Molecular Weight : 287.18 g/mol

- Structure : The compound consists of a sulfane group linked to two aromatic rings, which are substituted with chlorine and fluorine atoms.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds with fluorinated phenyl groups have shown to induce apoptosis in cancer cell lines.

- Enzyme Inhibition : The sulfane moiety may contribute to the inhibition of specific enzymes involved in cancer progression, such as MDM2 and other kinases.

Anticancer Efficacy

A review of literature reveals significant findings regarding the anticancer activity of related compounds:

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |

| Compound B | U87 (Glioblastoma) | 45.2 ± 13.0 | Cytotoxicity |

| Compound C | PC-3 (Prostate Cancer) | 12.19 ± 0.25 | Androgen receptor inhibition |

These compounds demonstrate that structural modifications significantly affect their potency and selectivity against various cancer types.

Case Studies

- Study on MCF Cell Lines : A study conducted by Ribeiro Morais et al. demonstrated that a structurally similar compound accelerated apoptosis in MCF cell lines when administered at specific dosages, indicating a potential therapeutic index for breast cancer treatment .

- MDM2 Inhibition : Another investigation focused on the inhibition of MDM2, a critical regulator of the p53 tumor suppressor. Compounds similar to this compound were shown to bind effectively to MDM2, leading to enhanced p53 activation and subsequent tumor regression in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.